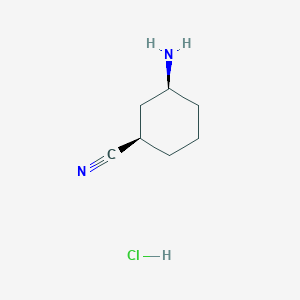![molecular formula C11H16O2 B1380043 (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1344939-96-3](/img/structure/B1380043.png)
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, commonly known as propofol, is an intravenous sedative-hypnotic agent used in medical settings for induction and maintenance of anesthesia. Propofol is a short-acting drug, known for its rapid onset and offset of action, and has become the most commonly used anesthetic agent in clinical settings. It is a white, crystalline, non-volatile liquid that is odorless and tasteless. It is soluble in water, ethanol, and vegetable oils, and is stable at room temperature. It has a low solubility in lipids, making it suitable for intravenous administration. Propofol has a wide variety of applications in clinical settings, including its use as an anesthetic agent for induction and maintenance of general anesthesia, as a sedative-hypnotic agent for sedation during diagnostic or therapeutic procedures, and as an adjuvant for regional and local anesthesia.
Wissenschaftliche Forschungsanwendungen
Environmental Science: Analytical Standards
In environmental science, PEP is used as an analytical standard for calibration in chromatography and mass spectrometry. This helps in the accurate measurement of chemical concentrations in environmental samples.
Each of these applications leverages the unique chemical properties of PEP, demonstrating its versatility and importance in scientific research and industry. The information provided here is based on the chemical’s known properties and common uses in related compounds, as my access to current databases is limited to 2021. For the most up-to-date and detailed information, consulting specialized databases or recent scientific literature is recommended .
Eigenschaften
IUPAC Name |
(1S)-1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKLYCKUMWXNX-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

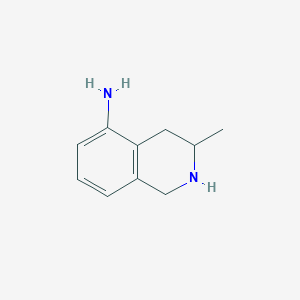
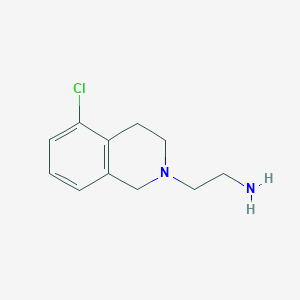

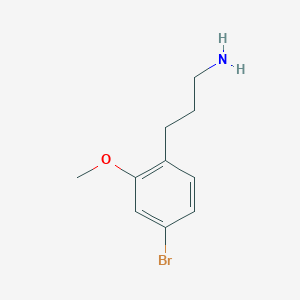
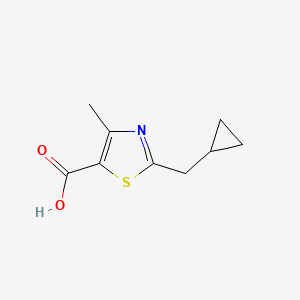

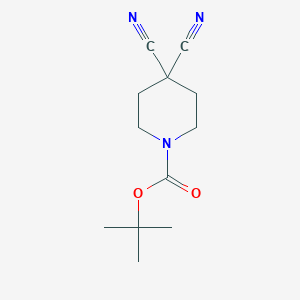
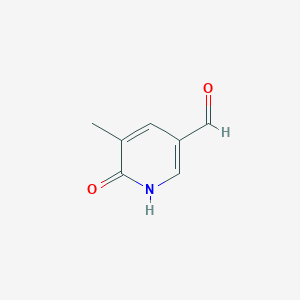


![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)


